molecular formula C19H11NO2 B14435680 Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one CAS No. 77976-31-9

Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one

Cat. No.: B14435680
CAS No.: 77976-31-9
M. Wt: 285.3 g/mol
InChI Key: BCIKMYGJYYVSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one is a complex organic compound known for its unique structural properties and significant biological activities. This compound is derived from the marine natural product lamellarin and has been extensively studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase I .

Chemical Reactions Analysis

Types of Reactions

Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce various hydro derivatives .

Scientific Research Applications

Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one has several scientific research applications:

Mechanism of Action

The primary mechanism of action of Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one involves the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications that enhance its biological activity and stability. Its ability to inhibit topoisomerase I with high potency makes it a valuable compound for anticancer research .

Properties

CAS No.

77976-31-9

Molecular Formula

C19H11NO2

Molecular Weight

285.3 g/mol

IUPAC Name

20-oxa-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaen-21-one

InChI

InChI=1S/C19H11NO2/c21-19-17-16-12-6-2-1-5-11(12)9-10-14(16)20-18(17)13-7-3-4-8-15(13)22-19/h1-10,20H

InChI Key

BCIKMYGJYYVSJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5OC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.